N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Description
Properties
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O5S/c1-21-13-16-12(17-14(18-13)22-2)8-15-24(19,20)10-3-4-11-9(7-10)5-6-23-11/h3-4,7,15H,5-6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJOOIZWEODGMDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNS(=O)(=O)C2=CC3=C(C=C2)OCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine to form the quaternary ammonium chloride salt . This intermediate is then reacted with 2,3-dihydro-1-benzofuran-5-sulfonamide under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide undergoes various chemical reactions, including:
Condensation Reactions: It can act as a condensing agent for the formation of amides from carboxylic acids and amines.
Esterification: It facilitates the esterification of carboxylic acids with alcohols to form esters.
Substitution Reactions: The triazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include carboxylic acids, amines, and alcohols. The reactions are typically carried out in solvents such as tetrahydrofuran (THF) or methanol, under mild to moderate temperatures .
Major Products
The major products formed from these reactions include amides, esters, and substituted triazine derivatives, depending on the specific reactants and conditions used.
Scientific Research Applications
Antiviral Activity
Research indicates that compounds similar to N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide exhibit significant antiviral properties. For instance, derivatives of 1,3,5-triazines have been developed and tested against various viruses. A study highlighted that certain triazine derivatives demonstrated effective inhibition of viral replication with EC50 values in the low micromolar range .
Table 1: Antiviral Activity of Triazine Derivatives
Anticancer Properties
The potential anticancer effects of this compound have also been explored. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways associated with cell survival and growth .
Table 2: Anticancer Activity of Related Compounds
Structure-Activity Relationship (SAR) Studies
The structure of this compound allows for various modifications that can enhance its biological activity. SAR studies have shown that substituents on the benzofuran moiety can significantly affect the compound's potency and selectivity against specific biological targets .
Synthesis of Novel Derivatives
The synthesis of novel derivatives based on the core structure has been a focus in medicinal chemistry. Researchers have successfully synthesized several analogs that exhibit improved pharmacokinetic properties and reduced toxicity profiles compared to existing drugs . This highlights the compound's versatility as a lead structure for further drug development.
Mechanism of Action
The mechanism of action of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide involves the activation of carboxylic acids to form reactive esters. These esters can then undergo nucleophilic attack by amines, alcohols, or other nucleophiles, leading to the formation of amides, esters, or other derivatives . The triazine ring plays a crucial role in stabilizing the intermediate species and facilitating the reaction.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional distinctions from related triazine-sulfonamide derivatives are critical to its physicochemical and biological properties. Below is a comparative analysis with key analogs:
Structural and Functional Group Comparison
Selectivity and Mechanism
- ALS Inhibition: Triazine-sulfonamides typically inhibit ALS, disrupting branched-chain amino acid synthesis in plants. Substituents on the aryl group (e.g., fluorine in triafamone, benzofuran in the target) modulate binding affinity to the enzyme’s active site .
- Metabolic Stability: Fluorine atoms in triafamone reduce oxidative degradation, while the methoxyethoxy chain in cinosulfuron increases photostability. The dihydrobenzofuran in the target compound may confer resistance to hydrolysis due to steric hindrance.
Biological Activity
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antiviral properties, applications in peptide synthesis, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a complex structure that includes a benzofuran moiety and a triazine ring. Its molecular formula is , with a molecular weight of approximately 328.07 g/mol. The presence of the triazine ring is particularly significant as it enhances the compound's reactivity and biological interactions.
Antiviral Properties
Research indicates that compounds containing triazine derivatives exhibit notable antiviral activity. In vitro studies have demonstrated that this compound can inhibit viral replication. For instance, similar triazine compounds have shown effective inhibition against various viruses at low micromolar concentrations. The mechanism of action is believed to involve interference with viral enzymes or host cell interactions necessary for viral entry and replication .
Peptide Synthesis
The compound is also utilized as a coupling reagent in peptide synthesis. Its effectiveness in facilitating peptide bond formation has been documented in various studies. Specifically, it acts as an efficient condensing agent that promotes the reaction between amino acids and carboxylic acids to form peptides with high yields .
Table 1: Comparison of Coupling Reagents in Peptide Synthesis
| Reagent Name | Efficiency | Stability | Side Reactions |
|---|---|---|---|
| DMTMM | High | Moderate | Low |
| PyBOP | Moderate | Low | High |
| N,N'-Diisopropylcarbodiimide | Moderate | Low | High |
Structure-Activity Relationship (SAR)
The SAR studies of related triazine compounds suggest that specific substitutions on the triazine ring significantly influence biological activity. For example, the presence of methoxy groups at positions 4 and 6 enhances solubility and reactivity, which are crucial for biological efficacy .
Case Studies
- Antiviral Activity : A study demonstrated that a structurally similar triazine derivative exhibited an EC50 value of 130 μM against HIV reverse transcriptase in MT-4 cells. This suggests that modifications in the benzofuran or sulfonamide portions could enhance antiviral potency .
- Peptide Synthesis : In a comparative analysis of different coupling agents for synthesizing specific peptides, this compound yielded a higher percentage of desired products compared to traditional reagents like PyBOP .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, coupling the triazine core with sulfonamide derivatives under reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile) using catalysts like triethylamine. Reaction times (32–33 hours) and purification via recrystallization (ethanol or methanol) are critical for high yields (82–92%) and purity .
- Key Parameters : Monitor reaction progress using TLC or HPLC. Optimize stoichiometry of triazine and sulfonamide precursors to avoid side products like unreacted intermediates.
Q. How is structural characterization performed for this sulfonamide-triazine hybrid?
- Analytical Techniques :
- IR Spectroscopy : Confirm functional groups (e.g., sulfonamide S=O stretching at 1150–1350 cm⁻¹, triazine ring vibrations at 1500–1600 cm⁻¹) .
- ¹H/¹³C NMR : Assign peaks for methoxy groups (δ ~3.8–4.0 ppm), benzofuran protons (δ ~6.5–7.5 ppm), and triazine methylene (δ ~4.5–5.0 ppm) .
- Mass Spectrometry : Validate molecular weight (e.g., exact mass via HRMS) and fragmentation patterns .
Advanced Research Questions
Q. How can DFT calculations elucidate electronic properties and reactivity of this compound?
- Methodology : Use Gaussian or ORCA software with B3LYP/6-311G(d,p) basis sets to compute:
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites on the triazine and sulfonamide moieties .
- Frontier Molecular Orbitals (HOMO/LUMO) : Predict charge-transfer interactions and stability (e.g., HOMO-LUMO gap < 4 eV suggests high reactivity) .
Q. How to resolve contradictions in reported bioactivity data for sulfonamide-triazine hybrids?
- Approach :
- Meta-Analysis : Cross-reference bioassay results from peer-reviewed studies (e.g., herbicidal vs. antibacterial activity) .
- Experimental Replication : Standardize assay conditions (e.g., concentration, solvent, cell lines) to isolate structure-activity relationships (SAR) .
- Statistical Tools : Apply ANOVA or multivariate regression to identify confounding variables (e.g., substituent effects on IC₅₀ values) .
Q. What strategies enhance the compound’s selectivity in biological targets?
- SAR Optimization :
- Substituent Modification : Replace methoxy groups on the triazine ring with electron-withdrawing groups (e.g., Cl, CF₃) to modulate binding affinity .
- Scaffold Hybridization : Integrate benzofuran with heterocycles (e.g., triazoles) to improve pharmacokinetic properties .
Q. How does crystallographic analysis validate the compound’s 3D structure?
- Technique : Single-crystal X-ray diffraction (SC-XRD) at low temperatures (100 K) to determine:
- Bond Angles/Lengths : Confirm planarity of the triazine ring and sulfonamide geometry .
- Intermolecular Interactions : Hydrogen bonding (N–H···O) and π-π stacking between aromatic rings .
Methodological Challenges
Q. What safety protocols are critical during synthesis and handling?
- Hazard Mitigation :
- Ventilation : Use fume hoods to avoid inhalation of sulfonamide/triazine intermediates .
- PPE : Wear nitrile gloves and safety goggles; avoid contact with skin (risk of sensitization) .
Q. How to address solubility limitations in bioactivity assays?
- Formulation Strategies :
- Co-solvents : Use DMSO-water mixtures (<5% DMSO) to maintain compound stability .
- Nanoparticle Encapsulation : Employ PLGA or liposomal carriers to enhance aqueous dispersion .
Cross-Disciplinary Applications
Q. Can this compound be repurposed for non-agrochemical applications?
- Exploratory Research :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
